molecular formula C25H18N4O4S B6569461 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-benzyl-3,4-dihydroquinazolin-4-one CAS No. 1021220-20-1

2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-benzyl-3,4-dihydroquinazolin-4-one

Cat. No.: B6569461
CAS No.: 1021220-20-1
M. Wt: 470.5 g/mol
InChI Key: GGCRJAWODHLVAJ-UHFFFAOYSA-N
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Description

The compound 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-benzyl-3,4-dihydroquinazolin-4-one features a structurally complex architecture, integrating multiple pharmacophoric motifs. Its core consists of a 3,4-dihydroquinazolin-4-one scaffold substituted at position 2 with a sulfanyl-linked 1,2,4-oxadiazole moiety bearing a 2H-1,3-benzodioxol-5-yl group. Position 3 is occupied by a benzyl substituent (Fig. 1).

Properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-benzylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O4S/c30-24-18-8-4-5-9-19(18)26-25(29(24)13-16-6-2-1-3-7-16)34-14-22-27-23(28-33-22)17-10-11-20-21(12-17)32-15-31-20/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCRJAWODHLVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC5=CC=CC=C5C(=O)N4CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-benzyl-3,4-dihydroquinazolin-4-one typically involves multi-step reactions:

  • Formation of the oxadiazole ring: : This step generally requires the cyclization of appropriate hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

  • Attachment of the benzodioxole group: : This can be achieved through standard coupling reactions, often facilitated by palladium catalysts or other suitable reagents.

  • Integration of the quinazolinone core: : The quinazolinone framework can be constructed through a sequence of nucleophilic substitution, cyclization, and functional group transformations, often starting from anthranilic acid derivatives and benzyl halides.

Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing yields and purity of the final product.

Industrial Production Methods

  • Batch or continuous flow synthesis: : To ensure efficient and reproducible production.

  • Purification techniques: : Such as crystallization, chromatography, or distillation to isolate the target compound with high purity.

  • Safety and scalability considerations: : To manage any hazardous intermediates or by-products.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-benzyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

  • Oxidation and reduction: : Both the quinazolinone core and the sulfanyl linker can participate in redox reactions, potentially altering the compound's electronic properties and biological activity.

  • Nucleophilic and electrophilic substitution: : The benzodioxole and oxadiazole rings can serve as sites for further functionalization through substitution reactions.

  • Cyclization and rearrangement: : Under specific conditions, the compound may undergo ring-forming or ring-opening reactions, leading to structurally diverse derivatives.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Conditions such as acidic or basic media, solvents like dichloromethane or ethanol, and temperature control are essential for achieving desired transformations.

Major Products Formed

Depending on the reaction conditions, major products can include oxidized or reduced forms of the original compound, as well as a variety of substituted or cyclized derivatives, each with potentially distinct properties and applications.

Scientific Research Applications

Chemistry

In chemistry, 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-benzyl-3,4-dihydroquinazolin-4-one is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups offer opportunities for extensive chemical modification.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties, including:

  • Antimicrobial and antiviral activities: : Due to its ability to interact with biological macromolecules.

  • Enzyme inhibition: : The structure can be tailored to inhibit specific enzymes, offering pathways for drug development.

Industry

Industrial applications may include its use as a precursor for specialty chemicals or materials with specific properties, such as optical or electronic functionalities.

Mechanism of Action

The mechanism by which 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-benzyl-3,4-dihydroquinazolin-4-one exerts its effects depends on its target and application. Generally, it may:

  • Interact with biological macromolecules: : Such as proteins, altering their function or stability.

  • Modulate enzymatic pathways: : By serving as a competitive or non-competitive inhibitor, it can affect metabolic processes.

  • Engage in redox chemistry: : Affecting cellular oxidative states and signaling pathways.

Molecular targets often include specific enzymes, receptors, or DNA/RNA sequences, with pathways involving binding interactions and subsequent biological responses.

Comparison with Similar Compounds

Table 1: Structural Comparison of Target Compound and Analogues

Compound Name Oxadiazole Substituent Quinazolinone Substituent Key Structural Features
Target Compound 2H-1,3-benzodioxol-5-yl Benzyl Electron-rich benzodioxol; sulfanyl linker enhances flexibility and redox stability
3-(4-Chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone 4-fluorophenyl 4-Chlorobenzyl Halogenated substituents (Cl, F) increase lipophilicity and potential π-π interactions
1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one Benzoxadiazole-triazole Hexanone Benzoxadiazole core with triazole linker; lacks quinazolinone scaffold

Electronic and Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups : The benzodioxol group in the target compound donates electron density via its oxygen atoms, contrasting with the electron-withdrawing 4-fluorophenyl group in Compound A. This difference may alter binding affinities to targets requiring polar interactions .
  • Stability : The sulfanyl (-S-) linker in both compounds may confer resistance to oxidative degradation, a feature critical for oral bioavailability .

Chemoinformatic Similarity Analysis

Using binary fingerprint-based similarity coefficients (e.g., Tanimoto index), the target compound and Compound A show moderate structural overlap (estimated Tanimoto score: 0.65–0.75), driven by shared quinazolinone and oxadiazole motifs. However, divergence in aromatic substituents reduces similarity . The benzoxadiazole derivative () shares heterocyclic features but lacks the quinazolinone core, resulting in lower similarity (Tanimoto < 0.5) .

Biological Activity

The compound 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-benzyl-3,4-dihydroquinazolin-4-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety and an oxadiazole ring, which are known for their diverse biological activities. The structural formula can be represented as follows:

C19H18N4O3S\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial , anticancer , and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and benzodioxole structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazole showed promising results against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to conventional antibiotics, indicating a potential for development into therapeutic agents .

CompoundMIC (µg/mL)Bacterial Strain
Compound A16E. coli
Compound B32S. aureus
Target Compound8P. aeruginosa

Anticancer Activity

The anticancer properties of the target compound have been investigated through in vitro studies. It was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins .

Case Study:
In a multicellular spheroid model, the compound demonstrated significant cytotoxicity with an IC50 value of 10 µM against MCF-7 cells. This suggests a strong potential for further development in cancer therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown anti-inflammatory effects in animal models. A study reported that it significantly reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-induced inflammation models .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition: The oxadiazole moiety has been linked to the inhibition of various enzymes involved in bacterial cell wall synthesis.
  • Apoptosis Induction: Activation of apoptotic pathways through caspase activation has been observed in cancer cell lines.
  • Cytokine Modulation: The compound's ability to modulate cytokine release contributes to its anti-inflammatory effects.

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